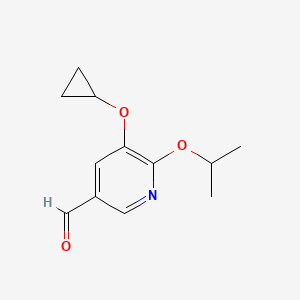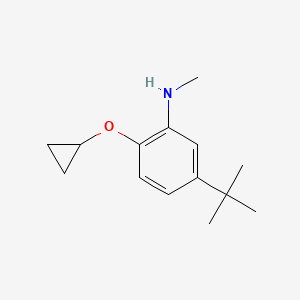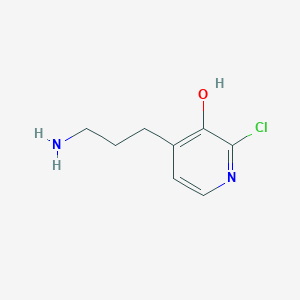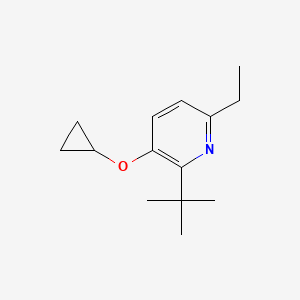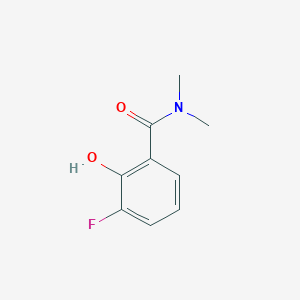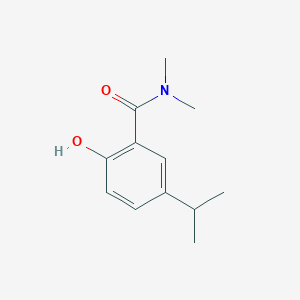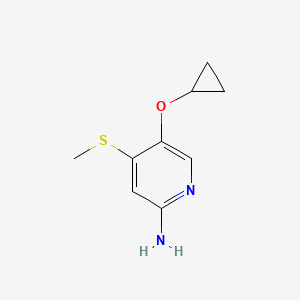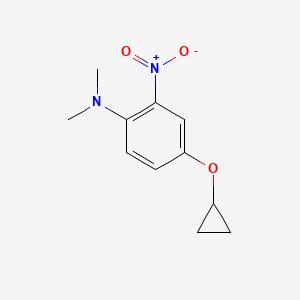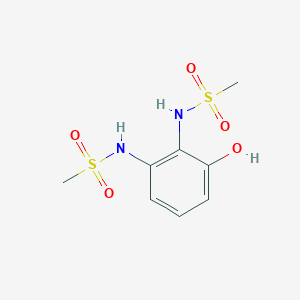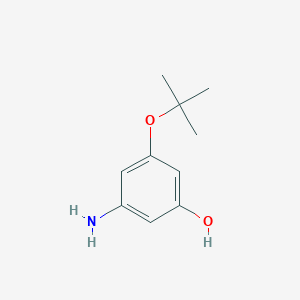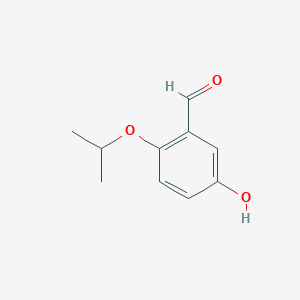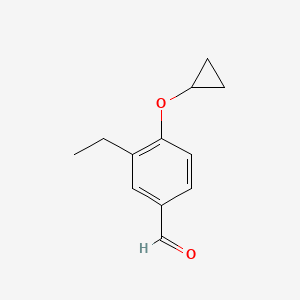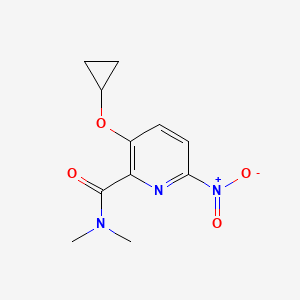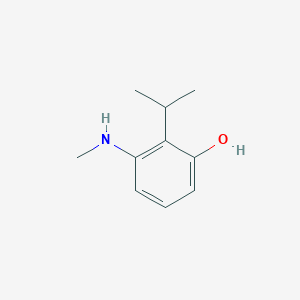
2-Isopropyl-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an isopropyl group and a methylamino group attached to a phenol ring. Phenols are known for their antiseptic properties and are widely used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-(methylamino)phenol typically involves the alkylation of phenol with isopropyl bromide followed by the introduction of a methylamino group. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the alkylation process. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
2-Isopropyl-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiseptic and disinfectant formulations.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-(methylamino)phenol involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of enzymatic activities. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Thymol (2-isopropyl-5-methylphenol): Shares a similar isopropyl group but differs in the position of the methyl group.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure with the isopropyl and methyl groups in different positions.
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol): Contains a methoxy group and a propenyl group, differing significantly in structure.
Uniqueness: 2-Isopropyl-3-(methylamino)phenol is unique due to the presence of both an isopropyl group and a methylamino group on the phenol ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-(methylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8(11-3)5-4-6-9(10)12/h4-7,11-12H,1-3H3 |
Clave InChI |
STCRSBMJWQQINP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



